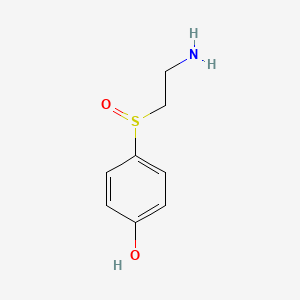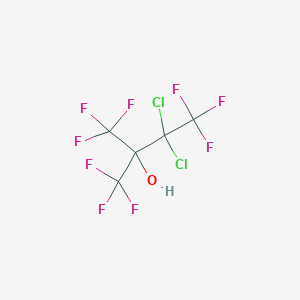
3,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)butan-2-ol is a fluorinated organic compound with the molecular formula C5H2Cl2F9O. This compound is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, which contribute to its unique chemical properties. It is used in various industrial and research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)butan-2-ol typically involves the fluorination of chlorinated butanol derivatives. One common method includes the reaction of 3,3-dichloro-1,1,1,4,4,4-hexafluorobutane with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, at elevated temperatures and pressures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the desired product with minimal impurities. The use of automated systems and real-time monitoring ensures the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)butan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of hexafluorobutanone or hexafluorobutanoic acid.
Reduction: Production of hexafluorobutanol or hexafluorobutane.
Substitution: Generation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
3,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)butan-2-ol is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and fluorination reactions.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)butan-2-ol involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The compound can inhibit enzyme activity by binding to active sites or altering protein conformation. Its high electronegativity and steric hindrance contribute to its effectiveness in these roles.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane
- 1,1,1,4,4,4-Hexafluoro-2-butanol
- 3,3-Dichloro-1,1,1,4,4,4-hexafluorobutene
Uniqueness
3,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)butan-2-ol stands out due to its trifluoromethyl group, which imparts additional stability and reactivity compared to similar compounds. This unique structure enhances its utility in various applications, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
137788-48-8 |
|---|---|
Molecular Formula |
C5HCl2F9O |
Molecular Weight |
318.95 g/mol |
IUPAC Name |
3,3-dichloro-1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)butan-2-ol |
InChI |
InChI=1S/C5HCl2F9O/c6-2(7,5(14,15)16)1(17,3(8,9)10)4(11,12)13/h17H |
InChI Key |
SSWWHKBNDZALKW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


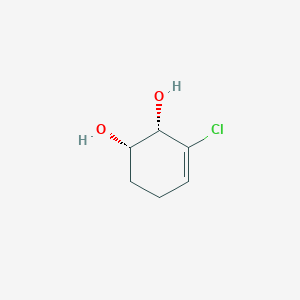
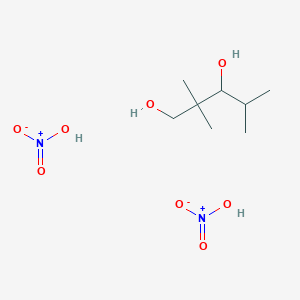

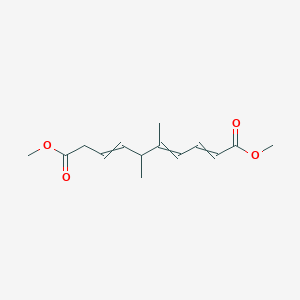
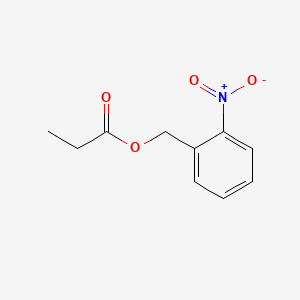
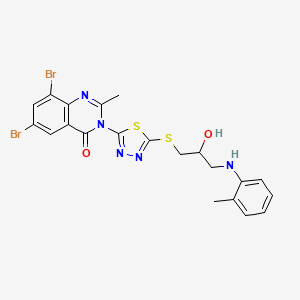
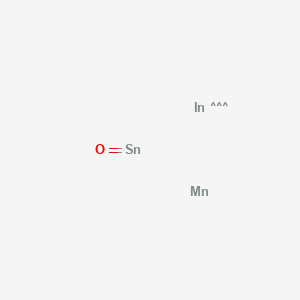
![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
![N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide](/img/structure/B14273969.png)
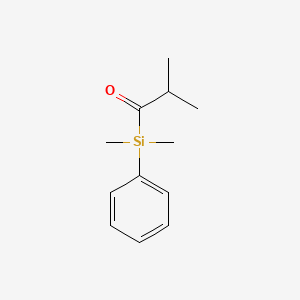
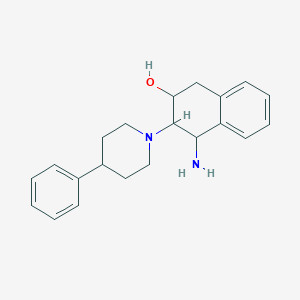
![[4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene](/img/structure/B14273975.png)
